Substantial Systemic Accumulation After Multiple Dosing of Desipramine
2-Hydroxydesipramine reaches plasma concentrations that are a substantial fraction of those of its parent compound desipramine, making its measurement essential for accurate pharmacokinetic assessment and therapeutic drug monitoring. The area under the concentration-time curve (AUC) of 2-OH-DMI was 51% to 94% of that for desipramine following a single 50 mg oral dose in healthy volunteers [1]. In depressed patients receiving steady-state imipramine therapy, the mean serum concentration ratio of 2-OH-DMI to desipramine was 0.50 [2]. This high metabolite-to-parent ratio indicates that 2-OH-DMI will accumulate with multiple dosing and contributes meaningfully to the total pharmacological exposure [1].
| Evidence Dimension | Systemic exposure (AUC) ratio |
|---|---|
| Target Compound Data | 2-OH-DMI AUC |
| Comparator Or Baseline | Desipramine AUC (set as 100% reference) |
| Quantified Difference | 2-OH-DMI AUC = 51–94% of desipramine AUC |
| Conditions | Single oral 50 mg desipramine dose in 4 healthy male volunteers; nonlinear least-squares regression of concentration-time data |
Why This Matters
Procurement of a 2-hydroxydesipramine reference standard is mandatory for therapeutic drug monitoring laboratories to ensure accurate quantification of total active drug burden, as the metabolite contributes up to nearly half of the total exposure.
- [1] DeVane CL, et al. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. Eur J Clin Pharmacol. 1981;19(1):61-4. View Source
- [2] Sutfin TA, et al. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. University of Padua Research Archive. 1988. View Source
